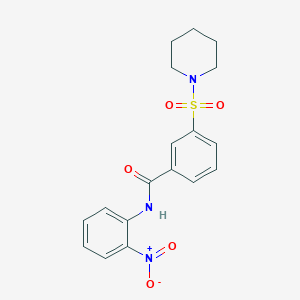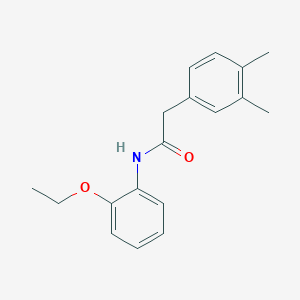![molecular formula C21H22O4 B4925507 6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate](/img/structure/B4925507.png)
6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6H-benzo[c]chromen-3-yl 2-ethylhexanoate, also known as Androsta-3,5-diene-7,17-dione or Arimistane, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of DHEA, a hormone that is naturally produced by the adrenal glands. Arimistane is a selective androgen receptor modulator (SARM) that has been shown to have potential benefits in the field of sports performance, cancer research, and anti-aging studies.
Wirkmechanismus
Arimistane works by selectively binding to androgen receptors in the body, which can lead to increased testosterone levels. This increase in testosterone can lead to improved muscle mass, strength, and endurance. Arimistane also has anti-estrogenic properties, which can help to reduce the risk of estrogen-related side effects such as gynecomastia.
Biochemical and Physiological Effects
Arimistane has been shown to have a number of biochemical and physiological effects. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. Arimistane has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Arimistane has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have potential applications in a number of different fields, including sports performance, cancer research, and anti-aging studies. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on Arimistane. One direction is to further explore its potential applications in sports performance, cancer research, and anti-aging studies. Another direction is to conduct more extensive studies in humans to better understand its safety and efficacy. Additionally, there is potential for the development of new drugs based on the structure of Arimistane.
Synthesemethoden
Arimistane can be synthesized through a multi-step process involving the oxidation of DHEA to form 7-keto DHEA, followed by a cyclization reaction to form the benzo[c]chromene ring. The final step involves the esterification of 2-ethylhexanoic acid with the benzo[c]chromene ring to form Arimistane.
Wissenschaftliche Forschungsanwendungen
Arimistane has been studied for its potential applications in sports performance, cancer research, and anti-aging studies. In sports performance, Arimistane has been shown to increase testosterone levels, which can lead to improved muscle mass, strength, and endurance. In cancer research, Arimistane has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In anti-aging studies, Arimistane has been shown to increase the levels of DHEA, which can lead to improved cognitive function, bone health, and immune function.
Eigenschaften
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 2-ethylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-5-8-14(4-2)20(22)24-15-11-12-17-16-9-6-7-10-18(16)21(23)25-19(17)13-15/h6-7,9-14H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEBQDXWXCHTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Oxobenzo[c]chromen-3-yl) 2-ethylhexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)
![4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4925494.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4925510.png)